molecular formula C13H15ClO B1491438 2-(4-Chlorophenyl)cycloheptan-1-one CAS No. 107776-14-7

2-(4-Chlorophenyl)cycloheptan-1-one

Cat. No. B1491438
CAS RN: 107776-14-7
M. Wt: 222.71 g/mol
InChI Key: AIQRGTGJOFLFGZ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cycloheptan-1-one” is a compound with the CAS Number: 107776-14-7 . It has a molecular weight of 222.71 . It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(4-chlorophenyl)cycloheptanone . The Inchi Code is 1S/C13H15ClO/c14-11-8-6-10 (7-9-11)12-4-2-1-3-5-13 (12)15/h6-9,12H,1-5H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, ketamine, include reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder. It is soluble in organic solvents such as ethanol and methanol. It has a melting point of 85-86°C and a boiling point of 320°C. This compound is stable under normal conditions, but it is sensitive to light and moisture.

Scientific Research Applications

Photochemistry

Research has explored the photochemical properties of compounds similar to 2-(4-Chlorophenyl)cycloheptan-1-one, focusing on photochemical reactions and mechanisms. For instance, the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one was studied, revealing unique [2+2] cycloaddition products without phenyl migration typically associated with its cyclohexenone counterparts. X-ray crystallographic methods confirmed the structure and stereochemistry of the cycloheptenone dimers produced, offering insights into the photochemical behavior of similar compounds (Bunce, Taylor, & Holt, 1991).

Organic Synthesis and Reactivity

In organic synthesis, the reactivity and transformation of chlorophenyl derivatives have been a point of interest. Aryl cations from aromatic halides, including 4-chlorophenol, have been generated through photogeneration, demonstrating the potential for forming arylated products in various yields. This reactivity profile underlines the versatility of chlorophenyl compounds in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Material Science and Quantum Chemical Analysis

The synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one, a compound structurally related to this compound, was carried out to evaluate its potential as a novel NLO material. Quantum chemical and thermodynamic properties were correlated with experimental results, identifying the molecule's potential in advanced material applications (Parveen, Bishnoi, Fatma, Devi, & Verma, 2019).

Safety and Hazards

The safety information for “2-(4-Chlorophenyl)cycloheptan-1-one” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-chlorophenyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRGTGJOFLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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